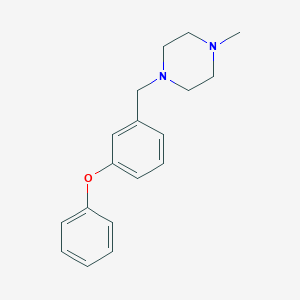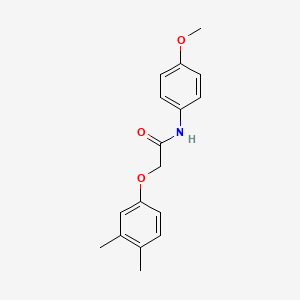
1-methyl-4-(3-phenoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(3-phenoxybenzyl)piperazine (PBZ) is a synthetic organic compound that belongs to the class of piperazine derivatives. PBZ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
1-methyl-4-(3-phenoxybenzyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 1-methyl-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-(3-phenoxybenzyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been found to exhibit low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has a short half-life, which can make it difficult to maintain consistent levels in vivo.
Orientations Futures
There are several future directions for research on 1-methyl-4-(3-phenoxybenzyl)piperazine. One area of interest is the development of new this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's potential use in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
1-methyl-4-(3-phenoxybenzyl)piperazine can be synthesized through the reaction of 3-phenoxybenzyl chloride with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a reducing agent such as sodium borohydride.
Propriétés
IUPAC Name |
1-methyl-4-[(3-phenoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-10-12-20(13-11-19)15-16-6-5-9-18(14-16)21-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWXNZQCFPKMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)
![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)

![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)


